An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one. In the absence of direct experimental spectra in publicly available literature, this guide leverages advanced computational prediction tools and comparative analysis with structurally analogous compounds to offer a comprehensive interpretation of the anticipated NMR data. This document serves as a valuable resource for the structural elucidation and characterization of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The guide also outlines a detailed experimental protocol for acquiring high-quality NMR data for this class of molecules.
Introduction: The Significance of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. These compounds are known to exhibit a wide range of pharmacological activities, including antiviral and anticancer properties. The specific analogue, 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, with its amino and oxo functionalities, presents a unique electronic and structural profile that makes it a compelling target for drug development.
Accurate structural characterization is paramount in the advancement of medicinal chemistry. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, facilitating its identification and the characterization of its derivatives.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The predicted ¹H NMR spectrum of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one is characterized by distinct signals corresponding to the aromatic proton, the amine protons, and the amide proton. The prediction is based on the analysis of its chemical structure and comparison with known spectral data of related pyrimido[4,5-d]pyrimidine derivatives.
Molecular Structure and Proton Environments:
Caption: Molecular structure of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one with key proton environments highlighted.
Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| H5 | 8.3 - 8.8 | Singlet | 1H | The H5 proton is on an electron-deficient pyrimidine ring, leading to a downfield shift. In related 4,7-disubstituted pyrimido[4,5-d]pyrimidines, this proton typically appears as a singlet in the range of 8.3–9.0 ppm[1]. The adjacent nitrogen atoms and the overall aromatic system contribute to its deshielding. |
| 4-NH₂ | 7.0 - 7.5 | Broad Singlet | 2H | The amino group at position 4 is subject to electronic effects from the pyrimidine ring. These protons are expected to be exchangeable and may appear as a broad singlet. |
| 7-NH₂ | 6.5 - 7.0 | Broad Singlet | 2H | The amino group at position 7 is also influenced by the fused ring system. Its chemical shift is expected to be slightly different from the 4-NH₂ due to the different electronic environment. |
| 1-NH | 10.5 - 11.5 | Broad Singlet | 1H | The proton on the nitrogen in the pyrimidinone ring is an amide-like proton and is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in the aromatic system. In similar dihydropyrimido[4,5-d]pyrimidine structures, NH protons have been observed at δ 11.08-11.37 ppm. |
Predicted ¹³C NMR Spectrum: Analysis and Interpretation
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms, the electronegativity of neighboring atoms, and resonance effects within the fused heterocyclic system.
Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C2 | 160 - 165 | This carbonyl carbon is expected to be significantly downfield due to the double bond to oxygen. In related pyrimidinone derivatives, the C=O signal appears in this region. |
| C4 | 155 - 160 | This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a downfield shift. |
| C7 | 150 - 155 | Similar to C4, this carbon is bonded to two nitrogen atoms and is part of the heterocyclic core. |
| C8a | 145 - 150 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the surrounding nitrogen atoms. |
| C5 | 135 - 140 | This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. Its chemical shift is characteristic of an aromatic CH group in an electron-deficient ring. |
| C4a | 110 - 115 | This quaternary carbon is at the other ring fusion position. |
The Role of 2D NMR Spectroscopy in Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are indispensable.
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COSY (Correlation Spectroscopy): This experiment would be of limited use for the parent compound due to the lack of proton-proton couplings. However, for substituted analogues, it is crucial for identifying neighboring protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H5 proton signal to the C5 carbon signal.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (2-3 bond) correlations between protons and carbons. For 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, HMBC would be critical for assigning the quaternary carbons by observing correlations from the H5 and NH protons.
Caption: Predicted key HMBC correlations for 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, the following experimental protocol is recommended.
5.1. Sample Preparation
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Solvent Selection: Due to the polar nature of the compound and the presence of exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for many nitrogen-containing heterocyclic compounds and will allow for the observation of NH protons.
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Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
5.2. NMR Instrument Parameters
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Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Approximately 16 ppm, centered around 8 ppm.
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: Approximately 200 ppm, centered around 100 ppm.
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Number of Scans: 1024 to 4096 scans are typically required for adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
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Relaxation Delay (d1): 2 seconds.
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5.3. 2D NMR Experiments (Optional but Recommended)
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HSQC: Use a standard gradient-selected HSQC pulse sequence.
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HMBC: Employ a standard gradient-selected HMBC pulse sequence, with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a robust framework for structural confirmation. The predicted chemical shifts, when used in conjunction with the experimental data obtained following the provided protocol, should allow for a confident assignment of the molecular structure. Any significant deviation from the predicted values may indicate the presence of impurities, a different tautomeric form, or an incorrect structural assignment, prompting further investigation.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one. By integrating computational predictions with experimental data from analogous structures, this document serves as a practical resource for researchers in the field of medicinal chemistry. The detailed experimental protocol and the discussion of 2D NMR techniques offer a clear pathway for the accurate and reliable spectroscopic characterization of this important heterocyclic compound.
References
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Georgiou, E. A., Paraskevas, K., Koutra, C., Persoons, L., Schols, D., De Jonghe, S., & Kostakis, I. K. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]
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Mane, S. B., Ghosh, P., & Kole, P. (2021). novel [dbn][hso4] mediated facile and efficient synthesis of dihydropyrimido [4, 5-d]. Journal of Advanced Scientific Research, 12(3), 181-189. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 17, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 4,5-Diaminopyrimidine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
